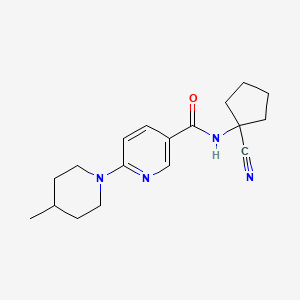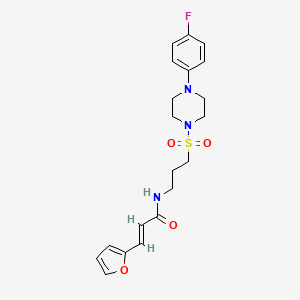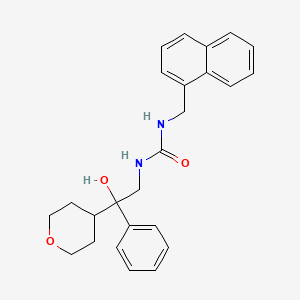![molecular formula C10H13BrN2O2 B2557112 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-08-0](/img/structure/B2557112.png)
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” is a derivative of 5-Bromo-2-methylpyridin-3-amine . It is a complex organic compound that contains bromine, nitrogen, and oxygen functional groups .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . This reaction is catalyzed by palladium and can produce these novel pyridine derivatives in moderate to good yield .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . The reaction is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Bromo-2-methylpyridin-3-amine, include a molecular weight of 187.037, a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .科学的研究の応用
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, involving compounds related to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. The synthesized compounds were examined for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant potency against Escherichia coli, highlighting the therapeutic potential of these derivatives Molecules.
Catalysis and Amination Reactions
Lang et al. (2001) investigated the amination of aryl halides using copper catalysis, with a focus on transforming bromopyridines into aminopyridines under mild conditions. This research underscores the importance of catalysis in modifying the chemical structure of pyridine-based compounds for various applications Tetrahedron Letters.
Palladium-Catalyzed Imine Hydrolysis
Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, examining the reaction of 4-methylpyridin-2-amine with various substrates. The study provided insights into the mechanisms underlying the hydrolysis of imines, contributing to our understanding of chemical transformations in synthetic chemistry Molecules.
Selective Amination Catalyzed by Palladium
Research by Ji, Li, and Bunnelle (2003) focused on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, demonstrating high efficiency and chemoselectivity in the amination process. This work highlights the precise chemical modifications achievable through selective catalysis Organic Letters.
Functionalization and Water-Soluble Derivatives
Li et al. (2008) aimed at synthesizing water-soluble BODIPY derivatives, starting from functionalized compounds similar to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. This research contributes to the development of fluorescent probes for biological applications The Journal of Organic Chemistry.
Safety and Hazards
将来の方向性
The future directions for research on “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as chiral dopants for liquid crystals . Additionally, further studies could investigate their synthesis, properties, and biological activities.
特性
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNWKFPXLPTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COCC2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)
![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)



![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)


![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)
